

Technical Application Note: Characterization of Methyl 3,4,5-triethoxy-2-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 3,4,5-triethoxy-2-nitrobenzoate*

CAS No.: *1142198-09-1*

Cat. No.: *B3022231*

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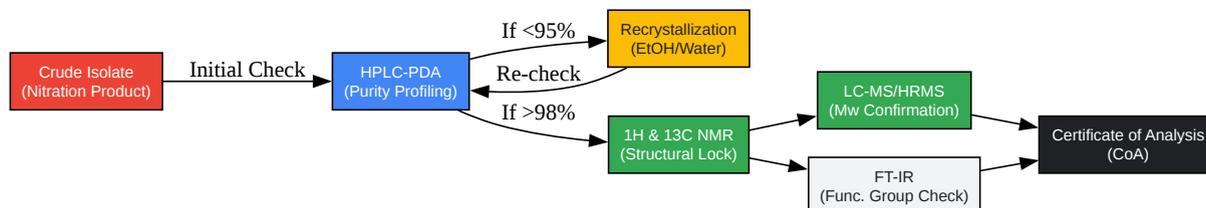
Introduction & Strategic Overview

Methyl 3,4,5-triethoxy-2-nitrobenzoate is a polysubstituted aromatic ester. Its characterization presents specific challenges due to the electronic push-pull effects between the electron-withdrawing nitro/ester groups and the electron-donating ethoxy moieties.

The primary analytical objective is to confirm the regiochemistry of nitration. In the precursor (Methyl 3,4,5-triethoxybenzoate), positions 2 and 6 are equivalent. Upon nitration, the symmetry is broken, leaving a single aromatic proton. Confirming that nitration occurred at the ring (position 2) rather than dealkylation or side-chain oxidation is critical.

Analytical Workflow

The following decision tree illustrates the logical flow from crude isolation to certified reference material (CRM).



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Figure 1: Analytical workflow for the qualification of nitro-benzoate intermediates.

Chromatographic Purity Profiling (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the target against unreacted starting material (Methyl 3,4,5-triethoxybenzoate) and over-nitrated byproducts.

Method Development Logic

- Stationary Phase: A C18 column is selected due to the moderate hydrophobicity of the ethoxy chains.
- Mobile Phase: Acidified water (0.1% Formic Acid) prevents peak tailing of the ester/nitro groups, while Acetonitrile provides sufficient elution strength.
- Detection: The nitro group induces a bathochromic shift. Monitoring at 254 nm is standard, but 280 nm may offer higher specificity for the aromatic nitro system.

Protocol 1: RP-HPLC Method

Parameter	Setting
Instrument	Agilent 1260 Infinity II or equivalent
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 30% B (Isocratic) 2-15 min: 30% -> 90% B (Linear) 15-20 min: 90% B (Wash) 20-25 min: 30% B (Re-equilibration)
Injection Vol	5.0 μ L
Detection	UV @ 254 nm (bandwidth 4 nm), Ref 360 nm
Column Temp	30°C

Acceptance Criteria:

- Main peak retention time (RT) ~10-12 min.
- Purity Area% > 98.0%.
- Resolution (R_s) > 1.5 between Target and Starting Material (which elutes earlier/later depending on polarity; Nitro groups generally increase retention on C18 compared to the parent due to reduced basicity, though they add polarity. In this lipophilic series, the nitro compound often elutes slightly earlier than the parent ester due to dipole interactions).

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. The key diagnostic is the integration of the aromatic region.

Theoretical Prediction & Logic

- **Symmetry Breaking:** The starting material has 2 equivalent aromatic protons (positions 2 and 6). The product must have one aromatic proton (position 6).
- **Ethoxy Pattern:** Three ethoxy groups will appear as three distinct sets of signals (or overlapping sets) due to the lack of symmetry caused by the 2-nitro group. The 4-ethoxy is chemically distinct from the 3- and 5-ethoxy groups.
- **Shift Effects:** The Nitro group is strongly deshielding. The H6 proton will be deshielded by the ortho-ester and meta-nitro groups.

Protocol 2: ¹H NMR Acquisition

- **Solvent:** CDCl₃ (Chloroform-d) is preferred for solubility and spectral clarity.
- **Frequency:** 400 MHz minimum.
- **Concentration:** ~10 mg in 0.6 mL solvent.

Expected Spectral Data:

Moiety	Proton Count	Multiplicity	Approx.[1] Shift (δ ppm)	Assignment Logic
Ar-H	1H	Singlet	7.20 – 7.50	Proton at C6. Singlet confirms substitution at C2.
OCH ₂	2H	Quartet	4.15 – 4.25	Ethoxy methylene (C3/C4/C5). Likely overlapping or distinct.
OCH ₂	2H	Quartet	4.10 – 4.20	Ethoxy methylene.
OCH ₂	2H	Quartet	4.05 – 4.15	Ethoxy methylene.
COOCH ₃	3H	Singlet	3.85 – 3.95	Methyl ester. Distinct singlet.
CH ₃	9H	Multiplet	1.30 – 1.45	Terminal methyls of ethoxy groups (3x triplets).

Interpretation Check: If you observe a doublet in the aromatic region, the nitration may have occurred elsewhere (unlikely) or the starting material is different. A singlet is mandatory for the 2-nitro isomer.

Vibrational Spectroscopy (FT-IR)

FT-IR is used as a rapid "fingerprint" identity test.

Protocol 3: ATR-FTIR

- Method: Attenuated Total Reflectance (ATR) on solid neat sample.

- Scans: 16 scans at 4 cm⁻¹ resolution.

Diagnostic Bands:

- Nitro Stretches (NO₂): Look for two strong bands.
 - Asymmetric: ~1530–1550 cm⁻¹
 - Symmetric: ~1340–1360 cm⁻¹
- Ester Carbonyl (C=O): Strong, sharp peak at 1720–1740 cm⁻¹.
- Ether (C-O-C): Multiple bands in the 1100–1250 cm⁻¹ region (Ar-O-Alkyl).

Mass Spectrometry (LC-MS)

To confirm the molecular formula C₁₄H₁₉NO₇ (MW: 313.30).[2]

Protocol 4: ESI-MS

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Adducts: Expect [M+H]⁺ = 314.3 or [M+Na]⁺ = 336.3.
- Fragmentation: Loss of ethoxy groups (-45 Da) or nitro group (-46 Da) may be observed at higher collision energies.

Synthesis & Purification Context (Reference)

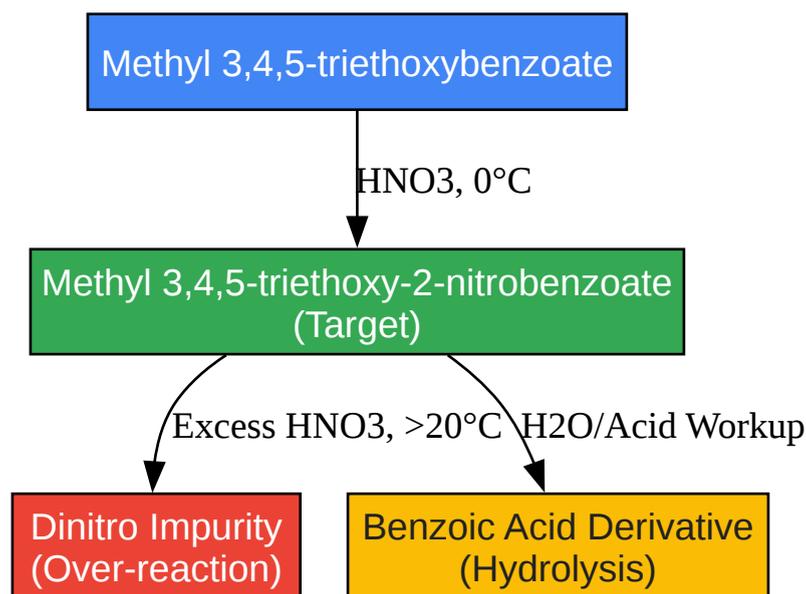
Understanding the origin of the sample aids in impurity identification. The target is typically synthesized via the nitration of methyl 3,4,5-triethoxybenzoate using fuming nitric acid in an acetic anhydride or sulfuric acid medium.

Key Impurities to Watch:

- Dinitro species: If the reaction temperature exceeds 20°C, nitration may occur at position 6 as well (Methyl 3,4,5-triethoxy-2,6-dinitrobenzoate). This will result in the loss of all aromatic protons in NMR.

- Hydrolyzed Product: 3,4,5-triethoxy-2-nitrobenzoic acid (Acid form). Check for broad -OH stretch in IR and shift in retention time.

Impurity Pathway Diagram



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Figure 2: Potential impurity pathways during synthesis.

References

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